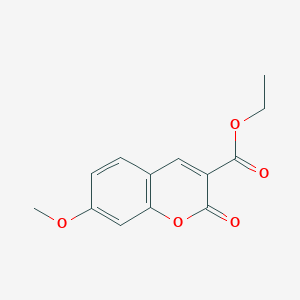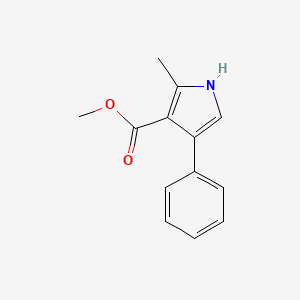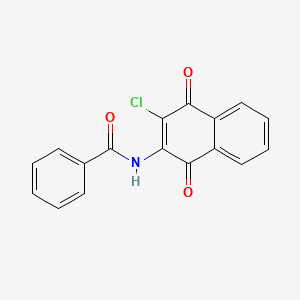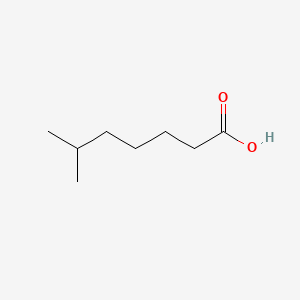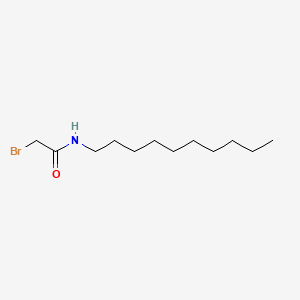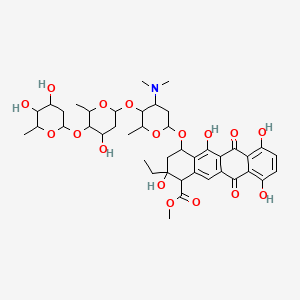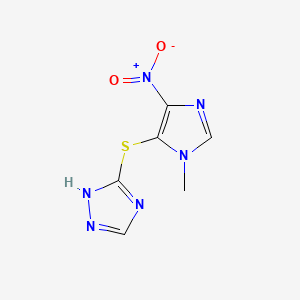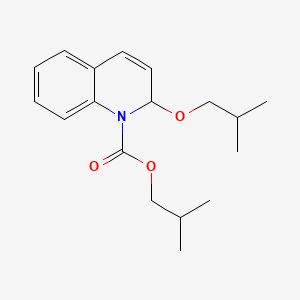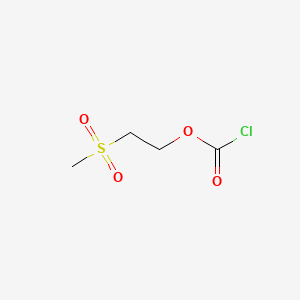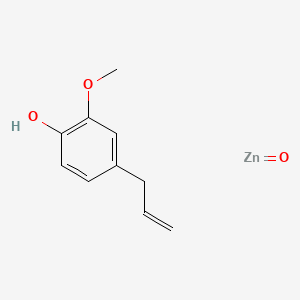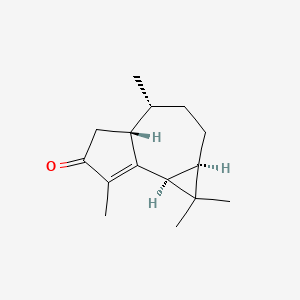
Cyclocolorenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclocolorenone is a natural product found in Magnolia ovata, Frullania diversitexta, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization :
- Cyclocolorenone has been synthesized through various chemical processes. For instance, a study outlined a stereocontrolled total synthesis of (±)-Cyclocolorenone from commercially available tropylium cation, providing a general precursor to bicyclo[5.3.0]decane sesquiterpenes (Calancea, Carret, & Deprés, 2009).
- Another research utilized cobalt-mediated propargylation/annelation for the efficient synthesis of Cyclocolorenone (Saha, Bagby, & Nicholas, 1986).
Biological and Medicinal Applications :
- Cyclocolorenone has shown antileishmanial activity. A study on (-)-cyclocolorenone isolated from Duguetia lanceolata (Annonaceae) demonstrated its effectiveness against Leishmania amazonensis, indicating its potential as a scaffold for new drug development for leishmaniasis (Monteiro et al., 2022).
Extraction and Identification from Natural Sources :
- Various studies have focused on the isolation and identification of Cyclocolorenone from natural sources, such as Magnolia grandiflora (Castañeda-Acosta et al., 1995), and Ledum palustre (Mikhailova et al., 1978).
Insect Repellent Activity :
- Cyclocolorenone has also been investigated for its insect repellent activity. A study found that (+)-cyclocolorenone isolated from the red alga Laurencia intricata exhibited strong repellent activity against Sitophilus zeamais, a type of maize weevil (Ishii et al., 2018).
Metabolic and Enzymatic Studies :
- Cyclocolorenone's metabolism in mammals was studied, focusing on its conversion to various alcohols (Asakawa, Ishida, Toyota, & Takemoto, 1986).
- Additionally, the enzyme (-)-alpha-gurjunene synthase from Solidago canadensis leaves, which is likely involved in Cyclocolorenone synthesis, was isolated and characterized (Schmidt, Bouwmeester, Bülow, & König, 1999).
Eigenschaften
CAS-Nummer |
489-45-2 |
|---|---|
Produktname |
Cyclocolorenone |
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one |
InChI |
InChI=1S/C15H22O/c1-8-5-6-11-14(15(11,3)4)13-9(2)12(16)7-10(8)13/h8,10-11,14H,5-7H2,1-4H3/t8-,10-,11-,14-/m1/s1 |
InChI-Schlüssel |
ZEEUIOBUKGZKPS-IDTAVKCVSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(C(=O)C[C@H]13)C |
SMILES |
CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C |
Kanonische SMILES |
CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C |
Synonyme |
cyclocolorenone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



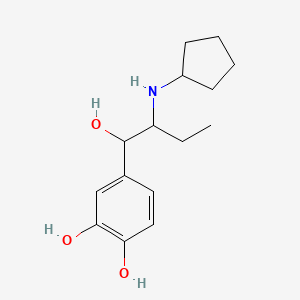
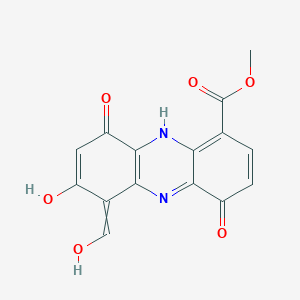
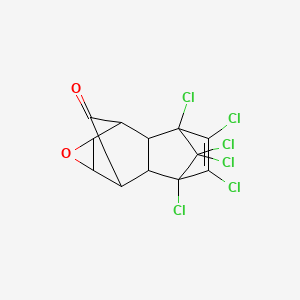
![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)
